Methyl 4-ethoxybenzoate
Description
Methyl 4-ethoxybenzoate (CAS: 23676-08-6) is an aromatic ester with the molecular formula C₁₀H₁₂O₃. It is characterized by a benzoate backbone substituted with a methoxy group at the ester position and an ethoxy group at the para position of the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry and materials science. Its synthesis involves esterification reactions, such as the condensation of 4-ethoxybenzoic acid with methanol under acidic conditions, as demonstrated in laboratory preparations . Commercial availability is confirmed by suppliers like Fluorochem, offering 98% purity for research applications .
Properties
IUPAC Name |
methyl 4-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-6-4-8(5-7-9)10(11)12-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHXTCZZACTEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178344 | |
| Record name | Methyl 4-ethoxybenzoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23676-08-6 | |
| Record name | Methyl 4-ethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23676-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 4-ethoxybenzoate | |
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| Record name | 23676-08-6 | |
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| Record name | Methyl 4-ethoxybenzoate | |
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| Record name | Methyl 4-ethoxybenzoate | |
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Preparation Methods
Alkylation of Methylparaben with Diethyl Sulfate
The most widely documented method for synthesizing methyl 4-ethoxybenzoate involves the O-alkylation of methylparaben using diethyl sulfate. This approach, reported by Periyasamy and Subbiah (2018), achieves a yield of 99.64% under optimized conditions.
Reaction Procedure
A stirred solution of methylparaben (0.100 kg, 0.657 mol) in 2-butanone (700 mL) is treated with diethyl sulfate (0.152 kg, 0.98 mol) and potassium carbonate (0.181 kg, 1.31 mol). The mixture is heated to 78–80°C for 2 hours, followed by isolation via standard workup procedures.
Table 1: Reaction Parameters for Diethyl Sulfate Alkylation
| Parameter | Value |
|---|---|
| Methylparaben | 0.657 mol |
| Diethyl sulfate | 0.98 mol (1.5 eq) |
| Potassium carbonate | 1.31 mol (2.0 eq) |
| Solvent | 2-butanone (700 mL) |
| Temperature | 78–80°C |
| Reaction time | 2 hours |
| Yield | 99.64% |
Mechanistic Insights
The reaction proceeds via nucleophilic substitution (SN2), where the hydroxyl group of methylparaben is deprotonated by potassium carbonate, forming a phenoxide ion. This intermediate attacks the electrophilic ethyl group of diethyl sulfate, yielding this compound and sulfuric acid as a byproduct. The use of 2-butanone as a solvent enhances reactant solubility while minimizing side reactions.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like 2-butanone are preferred due to their ability to stabilize ionic intermediates without participating in side reactions. Alternatives such as acetone or dimethylformamide (DMF) may reduce reaction efficiency due to higher boiling points or undesired solvation effects.
Stoichiometric Ratios
A 1.5:1 molar ratio of diethyl sulfate to methylparaben ensures complete conversion, while excess potassium carbonate (2.0 eq) neutralizes generated sulfuric acid, preventing ester hydrolysis.
Temperature and Time
Maintaining 78–80°C for 2 hours balances reaction rate and product stability. Lower temperatures prolong the reaction, while higher temperatures risk decomposition of the ethoxy product.
Industrial Scalability Considerations
Scaling this synthesis requires addressing the exothermic nature of the alkylation step. Large-scale reactors equipped with efficient cooling and mixing systems are essential to maintain temperature control. Continuous distillation units can recover 2-butanone for reuse, improving cost-effectiveness.
Comparative Analysis of Alternative Routes
While esterification of 4-ethoxybenzoic acid with methanol is theoretically feasible, this method is less practical due to the limited commercial availability of 4-ethoxybenzoic acid. Transesterification routes using ethyl 4-hydroxybenzoate and methyl iodide have been explored but offer no significant yield advantages over the diethyl sulfate method.
Scientific Research Applications
Chemical Synthesis Applications
1.1 Synthesis of Pharmaceutical Compounds
Methyl 4-ethoxybenzoate plays a significant role in the synthesis of several important pharmaceutical agents:
- Gefitinib : This compound is a potent ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) and HER-2 kinases, used primarily for treating chemoresistant non-small cell lung cancer (NSCLC). The synthesis involves multiple steps, including alkylation, nitration, reduction, cyclization, chlorination, and amination reactions. Overall yields can reach up to 37.4%.
- Apricoxib : Another notable compound synthesized from this compound is apricoxib, which acts as a selective cyclooxygenase inhibitor. This compound is significant in pain management and inflammation control.
- Quinazolines : this compound is also utilized in the production of quinazolines, a class of heterocyclic compounds known for their diverse biological activities. These compounds have been studied for their potential in treating various diseases due to their pharmacological properties.
Fragrance Industry
This compound's pleasant aroma makes it suitable for use in the fragrance industry. It is often incorporated into perfumes and other scented products, enhancing their olfactory appeal. Its stability and compatibility with other fragrance components contribute to its widespread use.
Ethnobotanical Research
In ethnobotany, this compound has been identified in traditional medicine practices, particularly among orchids of the Neotropical subtribe Maxillariinae. These plants are utilized for various health conditions, indicating the compound's potential therapeutic applications derived from natural sources .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl benzoate | C8H8O2 | Commonly used as a solvent |
| Ethyl 4-methoxybenzoate | C10H12O3 | Contains a methoxy group instead of ethoxy |
| Ethyl 4-ethoxybenzoate | C11H14O3 | Similar structure but has an ethyl group |
| Methyl 4-methylbenzoate | C9H10O3 | Contains a methyl group; used in organic synthesis |
This table highlights how this compound stands out due to its specific functional groups and applications across various fields.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- A study on its use in synthesizing quinazolines demonstrated its effectiveness in creating compounds with significant biological activity, underscoring its relevance in medicinal chemistry.
- Research involving gefitinib synthesis illustrated a novel synthetic route that enhanced yield efficiency, showcasing the compound's utility in developing anticancer drugs.
Mechanism of Action
The mechanism of action of methyl 4-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound can act as a substrate for these enzymes, leading to the formation of 4-ethoxybenzoic acid and methanol. The pathways involved in these reactions are typically part of broader metabolic processes in biological systems .
Comparison with Similar Compounds
Ethyl 4-Ethoxybenzoate
Structural Relationship: Ethyl 4-ethoxybenzoate differs by replacing the methyl ester group with an ethyl ester (C₂H₅ vs. CH₃). This minor structural variation significantly impacts applications and bioactivity.
Key Differences :
- Applications: Ethyl 4-ethoxybenzoate is a major component in pharmaceutical synthesis, serving as an intermediate for drugs and agrochemicals. It is also detected in plant extracts (e.g., Tabebuia impetiginosa), highlighting its natural occurrence . Methyl 4-ethoxybenzoate lacks reported natural sources and is predominantly a laboratory reagent .
- Biological Activity: Ethyl 4-ethoxybenzoate exhibits antimicrobial, antioxidant, and anti-inflammatory properties, validated in studies using Staphylococcus aureus and human lymphocytes . No comparable bioactivity is documented for the methyl derivative.
- Market Dynamics: The ethyl ester dominates industrial demand, with a projected market size exceeding $100 million by 2025 (CAGR: 4–6%) due to pharmaceutical and cosmetic applications .
Physical Properties :
Alkoxy-Substituted Benzoate Esters
A series of 4-alkoxyphenyl benzoates (e.g., 4-methoxy, 4-propoxy, 4-butoxy) were synthesized and analyzed for phase behavior :
Phase Transition Data :
| Compound | Phase Transition (°C) | ΔH (kJ/mol) |
|---|---|---|
| 4-Hydroxyphenyl 4-methoxybenzoate | 79.84 | 1.31 |
| 4-Hydroxyphenyl 4-ethoxybenzoate | 81.48 | 2.19 |
| 4-Hydroxyphenyl 4-propoxybenzoate | Higher transitions | Not reported |
Trends :
Functionalized Benzoate Derivatives
Methyl 4-Acetamido-2-Hydroxybenzoate :
Methyl 4-(Trimethylsilyl)benzoate :
- Incorporates a silyl group, enhancing stability for organometallic reactions .
- Highlights how substituent choice tailors reactivity, unlike the ethoxy group’s electronic effects.
This compound :
- Synthesized via esterification of 4-ethoxybenzoic acid with methanol, yielding >95% purity .
- Limited to small-scale research due to specialized applications.
Ethyl 4-Ethoxybenzoate :
- Produced via microbial extraction or chemical synthesis (e.g., Fujifilm Wako Pure Chemical Corporation).
- High-purity grades (≥98%) dominate pharmaceutical manufacturing .
Biological Activity
Methyl 4-ethoxybenzoate (CAS Number: 23676-08-6) is an organic compound classified as an ester, with the molecular formula . This compound features a para-ethoxy group attached to a benzoate moiety, contributing to its unique properties and applications in various fields, particularly in medicinal chemistry and organic synthesis.
- Molecular Weight : 180.2 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in alcohol and ether; insoluble in water
Synthesis
This compound can be synthesized through several methods, including:
- Alkylation of Methylparaben :
- Preparation of 4-Ethoxybenzoic Acid :
Pharmacological Applications
This compound has been linked to several significant biological activities:
-
Anticancer Activity :
- It is involved in the synthesis of gefitinib, a selective inhibitor of epidermal growth factor receptor (EGFR) and HER-2 kinases, which is used for treating chemoresistant non-small cell lung cancer (NSCLC) .
- Cyclooxygenase Inhibition :
-
Synthesis of Quinazolines :
- This compound is utilized in synthesizing quinazolines, compounds recognized for their diverse biological activities, including antimicrobial and anticancer properties .
Toxicological Profile
Research on the toxicological effects of this compound remains limited, but preliminary assessments suggest it does not exhibit significant genotoxicity or mutagenicity under standard testing conditions. For example, similar compounds have shown no mutagenic effects in the Ames test . However, further studies are necessary to establish a comprehensive safety profile.
Enzyme Inhibition Studies
Recent studies have highlighted the potential of this compound as an enzyme inhibitor. Specifically, its structural characteristics allow it to interact with various biological targets, potentially modulating pathways associated with cancer and inflammation.
| Study | Findings |
|---|---|
| SIRT2 Inhibition | This compound has demonstrated the ability to inhibit SIRT2 activity, which is crucial for cellular metabolism and aging processes . |
| Anticancer Mechanisms | Investigations into its role in synthesizing gefitinib reveal its significance in targeting cancer cell pathways . |
Q & A
Q. What are the optimized synthesis protocols for Methyl 4-ethoxybenzoate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 4-ethoxybenzoic acid with methanol under acidic catalysis. Key steps include:
- Reagent selection : Use of dehydrating agents (e.g., H₂SO₄) to drive esterification to completion.
- Temperature control : Reactions are often conducted under reflux (60–80°C) to balance reaction rate and side-product minimization.
- Purification : Column chromatography or recrystallization is employed to achieve >95% purity. Yields range from 40–50% under standard conditions, but microwave-assisted synthesis can improve efficiency .
- Characterization : IR spectroscopy confirms ester C=O stretches (~1710 cm⁻¹), while ¹H NMR identifies ethoxy (δ 1.3–1.5 ppm, triplet) and methyl ester (δ 3.8–3.9 ppm, singlet) groups .
Q. Which analytical techniques are critical for characterizing this compound and validating purity?
- Spectroscopy :
- IR : Detects functional groups (e.g., ester C=O, aromatic C-H).
- NMR : ¹³C NMR resolves aromatic carbons (δ 160–165 ppm for ester carbonyl) and ethoxy/methyl substituents.
- Chromatography :
- HPLC : Quantifies purity (>97%) and identifies byproducts.
- TLC : Monitors reaction progress using silica gel plates and UV visualization.
- Mass Spectrometry : High-resolution MS (e.g., Orbitrap) confirms molecular ion [M+H]⁺ at m/z 180.20 .
Q. What are the common chemical reactions and stability considerations for this compound?
- Hydrolysis : Under basic conditions (NaOH/EtOH), the ester cleaves to 4-ethoxybenzoic acid. Acidic hydrolysis is slower but feasible.
- Nucleophilic substitution : The ethoxy group can undergo substitution with strong nucleophiles (e.g., amines) at elevated temperatures.
- Photostability : The aromatic ring is susceptible to UV-induced degradation; storage in amber vials is recommended.
- Thermal stability : Decomposes above 200°C, requiring inert atmospheres for high-temperature reactions .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound derivatives?
Comparative studies with analogs (e.g., Methyl 4-ethoxy-2,6-difluorobenzoate) reveal:
- Fluorine substitution : Enhances lipophilicity (LogP increase by ~0.5), improving membrane permeability in cellular assays.
- Biological activity : Difluoro analogs show 2–3× higher antimicrobial activity (MIC = 8 µg/mL vs. 16 µg/mL for parent compound) due to enhanced electron-withdrawing effects.
- SAR insights : Meta-substitutions reduce steric hindrance, favoring enzyme binding (e.g., COX-2 inhibition) .
Q. What mechanistic insights explain the reactivity of this compound in enzyme-catalyzed reactions?
- Esterase interactions : Kinetic studies (Lineweaver-Burk plots) show competitive inhibition (Ki = 12 µM) with porcine liver esterase, attributed to the ethoxy group’s steric bulk.
- Metabolic pathways : In vitro hepatic microsomal assays indicate demethylation as the primary metabolic route, forming 4-ethoxybenzoic acid.
- Computational modeling : DFT calculations predict transition-state stabilization via hydrogen bonding between the ethoxy oxygen and catalytic serine residues .
Q. How is this compound utilized as a precursor in drug development?
- Scaffold for analogs : Used to synthesize hydrazone derivatives (e.g., hydrazinylidene-methyl benzoates) with anti-inflammatory IC₅₀ values of 0.8–2.5 µM.
- Prodrug design : The methyl ester enhances bioavailability; hydrolysis in vivo releases active carboxylic acid metabolites.
- Targeted delivery : Conjugation with nanoparticles (e.g., PLGA) improves tumor accumulation in murine models, reducing systemic toxicity .
Methodological Considerations
- Synthetic optimization : Use DoE (Design of Experiments) to evaluate solvent polarity, catalyst loading, and temperature effects on yield .
- Data contradiction resolution : Conflicting bioactivity results may arise from impurity profiles; validate via orthogonal analytical methods (e.g., LC-MS vs. NMR) .
- Advanced applications : Combine X-ray crystallography (for solid-state structure) with molecular dynamics simulations to predict binding modes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
